molecular formula C14H21NO3 B430625 3,5-dimethoxy-N-(3-methylbutyl)benzamide

3,5-dimethoxy-N-(3-methylbutyl)benzamide

Cat. No.: B430625
M. Wt: 251.32g/mol
InChI Key: XKOUYRABPFNPRW-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(3-methylbutyl)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with two methoxy groups at the 3- and 5-positions. The N-substituent is a branched 3-methylbutyl (isoamyl) group.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32g/mol

IUPAC Name

3,5-dimethoxy-N-(3-methylbutyl)benzamide

InChI

InChI=1S/C14H21NO3/c1-10(2)5-6-15-14(16)11-7-12(17-3)9-13(8-11)18-4/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

XKOUYRABPFNPRW-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=O)C1=CC(=CC(=C1)OC)OC

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 3,5-dimethoxy-N-(3-methylbutyl)benzamide, highlighting differences in substituents, synthetic yields, and biological activities:

Compound Substituent Molecular Weight Synthetic Yield Key Findings Reference
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide (8p) 2-Naphthyl 335.36 g/mol 87% Demonstrated moderate kinase inhibition; NMR data confirmed aromatic stacking interactions .
3,5-Dimethoxy-N-(6-methylindenothiazol-2-yl)benzamide (7d) 6-Methylindenothiazolyl 379.43 g/mol 47% Exhibited antiviral activity against SARS-CoV-2 (IC₅₀ ~5 µM) via protease inhibition .
3,5-Dimethoxy-N-(4-(4-methoxyphenoxy)pyrimidin-5-yl)benzamide (6g) Pyrimidinyl-phenoxy 549.54 g/mol 44–50% Dual DAPK1/CSF1R inhibitor; potential anti-tauopathies agent (EC₅₀ = 0.8 µM) .
3,5-Dimethoxy-N-(4-naphtho[1,2-d]thiazol-2-yl)benzamide Naphthothiazolyl 364.42 g/mol Not reported Structural similarity suggests potential for metal-binding interactions .
3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide 1-Methylpyrazolyl 261.28 g/mol Not reported Moderate aqueous solubility (28.5 µg/mL at pH 7.4); used in fragment-based drug discovery .

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